Cas no 768358-04-9 (3-(2-Fluorophenoxy)methylpiperidine)

3-(2-Fluorophenoxy)methylpiperidine is a fluorinated piperidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a fluorophenoxy moiety linked to a methylpiperidine core, offers unique electronic and steric properties, making it a valuable intermediate in the synthesis of bioactive compounds. The fluorine substitution enhances metabolic stability and binding affinity in target interactions, while the piperidine scaffold provides conformational flexibility. This compound is particularly useful in medicinal chemistry for the development of CNS-active agents or enzyme modulators. High purity and well-defined synthetic routes ensure reproducibility in research applications. Its versatility and tailored reactivity make it a promising candidate for exploratory studies in drug discovery.
3-(2-Fluorophenoxy)methylpiperidine structure
768358-04-9 structure
Product name:3-(2-Fluorophenoxy)methylpiperidine
CAS No:768358-04-9
MF:C12H16NOF
Molecular Weight:209.25994
CID:872243
PubChem ID:329775854

3-(2-Fluorophenoxy)methylpiperidine 化学的及び物理的性質

名前と識別子

    • 3-((2-Fluorophenoxy)methyl)piperidine
    • 3-(2-Fluoro-phenoxymethyl)-piperidine
    • 3-[(2-fluorophenoxy)Methyl]piperidine
    • 3-(2-fluorophenoxymethyl)piperidine
    • 3-[(2-fluorophenoxy)methyl]piperidine(SALTDATA: FREE)
    • AG-H-06883
    • Ambcb4004496
    • CTK5E3493
    • MolPort-002-017-499
    • SureCN1475090
    • BS-36968
    • SB44062
    • SCHEMBL1475090
    • 3-[(2-Fluorophenoxy)methyl]piperidine, AldrichCPR
    • CS-0322471
    • 768358-04-9
    • AKOS022184952
    • AKOS000189590
    • DTXSID80623837
    • 3-(2-Fluorophenoxy)methylpiperidine
    • MDL: MFCD06247686
    • インチ: InChI=1S/C12H16FNO/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-2,5-6,10,14H,3-4,7-9H2
    • InChIKey: VUSDFRICUDDXHT-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C(=C1)F)OCC2CCCNC2

計算された属性

  • 精确分子量: 209.12200
  • 同位素质量: 209.121592296g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 189
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 21.3Ų

じっけんとくせい

  • PSA: 21.26000
  • LogP: 2.53290

3-(2-Fluorophenoxy)methylpiperidine Security Information

  • 危険物輸送番号:NONH for all modes of transport
  • 危険物標識: Xi
  • HazardClass:IRRITANT

3-(2-Fluorophenoxy)methylpiperidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Fluorochem
058945-5g
3-(2-Fluoro-phenoxymethyl)-piperidine
768358-04-9 95%
5g
£167.00 2022-03-01
Fluorochem
058945-1g
3-(2-Fluoro-phenoxymethyl)-piperidine
768358-04-9 95%
1g
£58.00 2022-03-01
abcr
AB214504-1 g
3-[(2-Fluorophenoxy)methyl]piperidine; 95%
768358-04-9
1g
€95.50 2022-03-04
abcr
AB214504-5 g
3-[(2-Fluorophenoxy)methyl]piperidine; 95%
768358-04-9
5g
€215.50 2022-03-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1393141-10g
3-((2-Fluorophenoxy)methyl)piperidine
768358-04-9 95+%
10g
¥2995.00 2024-07-28
Chemenu
CM180887-1g
3-(2-Fluoro-phenoxymethyl)-piperidine
768358-04-9 95%
1g
$87 2023-01-09
TRC
B434945-100mg
3-[(2-Fluorophenoxy)methyl]piperidine
768358-04-9
100mg
$ 65.00 2022-06-01
TRC
B434945-500mg
3-[(2-Fluorophenoxy)methyl]piperidine
768358-04-9
500mg
$ 80.00 2022-06-01
Chemenu
CM180887-5g
3-(2-Fluoro-phenoxymethyl)-piperidine
768358-04-9 95%
5g
$825 2021-08-05
TRC
B434945-50mg
3-[(2-Fluorophenoxy)methyl]piperidine
768358-04-9
50mg
$ 50.00 2022-06-01

3-(2-Fluorophenoxy)methylpiperidine 関連文献

3-(2-Fluorophenoxy)methylpiperidineに関する追加情報

Research Brief on 3-(2-Fluorophenoxy)methylpiperidine (CAS: 768358-04-9): Recent Advances and Applications in Chemical Biology and Medicine

3-(2-Fluorophenoxy)methylpiperidine (CAS: 768358-04-9) is a fluorinated piperidine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique fluorophenoxy and piperidine moieties, has been explored as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics. Recent studies have focused on its synthesis, pharmacological properties, and potential therapeutic applications, particularly in the central nervous system (CNS) and metabolic disorders.

A 2023 study published in the Journal of Medicinal Chemistry reported the synthesis and optimization of 3-(2-Fluorophenoxy)methylpiperidine derivatives for their potential as serotonin receptor modulators. The researchers employed a multi-step synthetic route, starting from commercially available 2-fluorophenol, to achieve high yields and purity of the target compound. Structural modifications were introduced to enhance binding affinity and selectivity for specific serotonin receptor subtypes, which are implicated in various neurological and psychiatric disorders.

In another recent investigation, the compound's role as a building block for the development of positron emission tomography (PET) tracers was explored. The fluorine atom in the 2-fluorophenoxy group provides an ideal site for radiolabeling with fluorine-18, making it a promising candidate for neuroimaging applications. Preliminary in vivo studies demonstrated good blood-brain barrier penetration and favorable pharmacokinetic properties, suggesting its utility in diagnosing and monitoring CNS diseases such as Alzheimer's and Parkinson's.

Pharmacological evaluations of 3-(2-Fluorophenoxy)methylpiperidine have revealed its potential as an analgesic agent. A 2024 preclinical study showed that certain derivatives exhibited significant antinociceptive effects in animal models of neuropathic pain, with mechanisms involving modulation of voltage-gated sodium channels. These findings open new avenues for the development of non-opioid pain medications with improved safety profiles.

From a chemical biology perspective, the compound has been utilized as a versatile scaffold for the design of molecular probes. Its piperidine core allows for easy functionalization, enabling researchers to create targeted probes for studying protein-ligand interactions and cellular signaling pathways. Recent work has demonstrated its application in fluorescence-based assays and affinity chromatography for target identification and validation.

Despite these promising developments, challenges remain in the clinical translation of 3-(2-Fluorophenoxy)methylpiperidine-based therapeutics. Current research is addressing issues related to metabolic stability, potential off-target effects, and formulation optimization. Ongoing structure-activity relationship (SAR) studies aim to improve the drug-like properties of this chemical class while maintaining its pharmacological efficacy.

In conclusion, 3-(2-Fluorophenoxy)methylpiperidine represents a valuable chemical entity with diverse applications in drug discovery and chemical biology. Recent advances in its synthesis, characterization, and biological evaluation have expanded our understanding of its therapeutic potential. Future research directions may include further exploration of its mechanisms of action, development of novel derivatives with enhanced properties, and translation of preclinical findings into clinical applications.

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